Ammonium 7-hydroxynaphthalenesulphonate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
82080-98-6 |
|---|---|
Molecular Formula |
C10H11NO4S |
Molecular Weight |
241.27 g/mol |
IUPAC Name |
azanium;7-hydroxynaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H8O4S.H3N/c11-8-5-4-7-2-1-3-10(9(7)6-8)15(12,13)14;/h1-6,11H,(H,12,13,14);1H3 |
InChI Key |
YQHOCWPQHJOZNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)S(=O)(=O)[O-].[NH4+] |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for Ammonium 7 Hydroxynaphthalenesulphonate
Conventional and Emerging Synthesis Routes to Naphthalenesulfonate Compounds
The foundational step in producing many naphthalenesulfonate derivatives is the sulfonation of naphthalene (B1677914) or its substituted analogs. Conventionally, this is achieved by reacting naphthalene with concentrated sulfuric acid or oleum (B3057394). quora.comsciencemadness.org The position of the sulfonic acid group on the naphthalene ring is highly dependent on the reaction temperature, a classic example of kinetic versus thermodynamic control. sciencemadness.org For instance, sulfonation of naphthalene at lower temperatures (around 80°C) kinetically favors the formation of 1-naphthalenesulfonic acid, while higher temperatures (around 160°C) lead to the thermodynamically more stable 2-naphthalenesulfonic acid. sciencemadness.org
The synthesis of alkylated naphthalenesulfonates, which are important surfactants, often involves the reaction of naphthalene with alcohols, sulfuric acid, and oleum. atamanchemicals.com These processes can be vigorous and produce significant sulfur-containing byproducts. atamanchemicals.com
Emerging synthesis routes focus on improving efficiency and reducing environmental impact. One approach involves the use of microwave-assisted synthesis, which can offer advantages such as reduced reaction times and less waste. researchgate.net Another area of development is the use of solid-phase synthesis techniques, employing polymer-bound reagents to simplify product isolation and purification.
Specific Synthetic Strategies for Ammonium (B1175870) 7-hydroxynaphthalenesulphonate
The synthesis of Ammonium 7-hydroxynaphthalenesulphonate specifically begins with the sulfonation of 2-naphthol (B1666908) to produce 7-hydroxy-2-naphthalenesulfonic acid, also known as F-acid or Cassella's acid. This is then followed by a neutralization step to form the ammonium salt.
Exploration of Solution-Phase Synthesis Techniques
The most common method for the synthesis of 7-hydroxy-2-naphthalenesulfonic acid is the solution-phase sulfonation of 2-naphthol using concentrated sulfuric acid. acs.orgresearchgate.net The reaction is typically carried out by heating 2-naphthol with sulfuric acid, with the temperature and reaction time being critical parameters to control the yield of the desired isomer. acs.org
Following the sulfonation, the resulting 7-hydroxy-2-naphthalenesulfonic acid is converted to its ammonium salt. This is achieved through a neutralization reaction in an aqueous solution. A common method involves the addition of an aqueous ammonia (B1221849) solution to the reaction mixture containing the sulfonic acid. google.comissr.edu.kh The pH of the solution is carefully adjusted to ensure the complete formation of the ammonium salt. For instance, a process for a related aminonaphthalenesulfonic acid describes neutralizing the reaction mixture with a 25-35% aqueous ammonia solution to a pH of 6-6.5. google.com
The general reaction can be represented as:
C₁₀H₇(OH)SO₃H + NH₄OH → C₁₀H₇(OH)SO₃NH₄ + H₂O
Investigation of Solid-Phase and Interfacial Gas-Solid Synthesis Approaches
While solution-phase synthesis is prevalent, research into solid-phase and interfacial gas-solid synthesis methods for sulfonic acid salts is ongoing to improve efficiency and reduce solvent waste. Solid-phase synthesis can involve the use of polymer-bound reagents. For example, polymer-bound triazenes have been used for the synthesis of sulfonic esters from sulfonic acids or their sodium salts, suggesting a potential avenue for the synthesis of ammonium salts.
Interfacial gas-solid synthesis is a less common approach for this class of compounds but holds potential for continuous manufacturing processes. Such a method could involve the reaction of gaseous ammonia with solid 7-hydroxy-2-naphthalenesulfonic acid. However, specific literature detailing this approach for this compound is scarce.
Optimization of Reaction Conditions and Yield Enhancement for this compound Production
For the sulfonation of 2-naphthol, key parameters to optimize include:
Temperature: As with naphthalene, the temperature of sulfonation for 2-naphthol is crucial in determining the isomeric distribution of the resulting sulfonic acids. acs.orgresearchgate.net
Reaction Time: Sufficient reaction time is necessary to ensure the completion of the sulfonation process.
Concentration of Sulfuric Acid: The concentration of the sulfonating agent influences the reaction rate and the formation of byproducts. acs.org
Following sulfonation, the neutralization step to form the ammonium salt also requires careful control of reaction conditions to maximize yield and purity.
| Parameter | Condition | Effect on Yield/Purity |
| Neutralizing Agent | Aqueous Ammonia Solution | Direct formation of the ammonium salt. google.com |
| pH | Controlled to ~6-7 | Ensures complete neutralization without decomposition. google.com |
| Temperature | Typically ambient to slightly elevated | Avoids degradation of the product. |
| Purification | Recrystallization | Can be used to obtain a high-purity product. |
Mechanistic Studies of Formational Reactions
The formation of this compound involves two key mechanistic steps: the electrophilic aromatic substitution (sulfonation) and the acid-base neutralization.
The sulfonation of 2-naphthol proceeds via an electrophilic attack of a sulfur trioxide (SO₃) equivalent on the electron-rich naphthalene ring. The hydroxyl group of 2-naphthol is an activating group, directing the incoming electrophile. The position of sulfonation is influenced by both electronic and steric factors, as well as the reaction conditions which dictate kinetic versus thermodynamic control. stackexchange.com
The formation of the ammonium salt is a straightforward acid-base neutralization reaction. The sulfonic acid group (-SO₃H) is a strong acid and readily donates a proton to the basic ammonia (from ammonium hydroxide), forming the sulfonate anion (-SO₃⁻) and the ammonium cation (NH₄⁺). issr.edu.kh
Kinetic Analysis of Ammonium-Mediated Reactions
The kinetics of the sulfonation of 2-naphthol have been studied, revealing a complex reaction network. acs.orgresearchgate.net The reaction rate is dependent on the concentrations of 2-naphthol and the sulfonating agent, as well as the reaction temperature. acs.org The formation of different isomers occurs at different rates, with the kinetically controlled product forming faster at lower temperatures. stackexchange.com
The following table presents a simplified overview of the kinetic factors in the sulfonation of 2-naphthol.
| Factor | Observation | Reference |
| Reaction Order | The reaction is complex and cannot be described by a simple order. | acs.org |
| Temperature Dependence | The rate of sulfonation increases with temperature. Isomer distribution is also temperature-dependent. | acs.orgresearchgate.net |
| Acid Concentration | The reaction rate is highly dependent on the concentration of sulfuric acid. | acs.org |
The neutralization reaction to form the ammonium salt is typically a very fast, diffusion-controlled process. The rate is primarily limited by the speed at which the reactants can be mixed.
Influence of pH and Temperature on Reaction Rates and Equilibrium
The synthesis of 7-hydroxynaphthalene-2-sulfonic acid, the precursor to the target ammonium salt, is a prime example of a reaction where temperature and pH play a critical role in dictating the product distribution and reaction kinetics.
The initial step, the sulfonation of 2-naphthol, is highly sensitive to temperature. The position of the sulfonic acid group on the naphthalene ring is determined by a balance between kinetic and thermodynamic control. At lower temperatures, the reaction is under kinetic control, favoring the formation of the 1-sulfonic acid isomer due to a lower activation energy barrier. google.comsciencemadness.org Conversely, at higher temperatures, the reaction is under thermodynamic control, leading to the formation of the more stable 2-sulfonic acid isomer. google.comsciencemadness.org For the synthesis of 7-hydroxynaphthalene-2-sulfonic acid, a specific isomer of the 2-sulfonic acid, precise temperature control is paramount. The sulfonation of 2-naphthol with concentrated sulfuric acid is typically carried out at temperatures around 100°C to favor the formation of the 2-naphthol-6-sulfonic acid (Schaeffer's acid), a related and important isomer. prepchem.com To obtain the 7-hydroxy-2-sulfonic acid isomer, specific conditions are required, often involving the use of oleum (fuming sulfuric acid) at controlled temperatures. google.com
The equilibrium of the sulfonation reaction is also influenced by the concentration of the sulfonating agent and the presence of water. The reaction is reversible, and the addition of water can lead to desulfonation, shifting the equilibrium back towards the reactants. libretexts.org Therefore, maintaining a low water content is crucial for driving the reaction towards the desired product.
The subsequent formation of the ammonium salt from 7-hydroxynaphthalene-2-sulfonic acid is an acid-base neutralization reaction. The pH of the reaction medium is the primary determinant of the reaction's completion. The sulfonic acid is a strong acid and will readily react with a base, such as ammonia or ammonium hydroxide (B78521), to form the ammonium salt. The reaction is typically carried out by dissolving the sulfonic acid in water and then adding the ammonium source until the pH is neutralized. The progress of this neutralization can be monitored by pH measurements, with the endpoint indicating the complete formation of the salt. A patent for the preparation of a related compound, the ammonium-potassium salt of 2-naphthol-6,8-disulfonic acid, describes a process of precipitating the salt from the sulfonation mass by adding an aqueous solution containing ammonia. google.com
Interactive Data Table: Effect of Temperature on Naphthalene Sulfonation
| Reaction Temperature (°C) | Predominant Isomer | Control Type | Reference |
| < 60 | 1-Naphthalenesulfonic acid | Kinetic | sciencemadness.org |
| > 160 | 2-Naphthalenesulfonic acid | Thermodynamic | sciencemadness.orgquora.com |
This table illustrates the general principle of temperature control in naphthalene sulfonation. Specific conditions for the 7-hydroxy isomer may vary.
Green Chemistry Principles in the Synthesis of this compound
In recent years, significant efforts have been directed towards aligning the synthesis of this compound with the principles of green chemistry. The traditional sulfonation process often involves the use of large excesses of concentrated sulfuric acid or oleum, leading to the generation of substantial acidic waste streams. patsnap.com Modern approaches aim to mitigate these environmental concerns through several strategies.
One promising avenue is the use of alternative sulfonating agents and reaction media. The use of solid acid catalysts, such as sulfonic acid functionalized poly(2-naphthol), offers the potential for easier separation and catalyst recycling, thereby reducing waste. researchgate.net Research has also explored the use of ionic liquids as solvents for sulfonation reactions. Ionic liquids are non-volatile and can often be recycled, offering a more environmentally friendly alternative to traditional organic solvents. google.com The sulfonation of aromatic compounds in ionic liquids has been shown to proceed efficiently with minimal by-product formation. google.com
Solvent-free reaction conditions represent another key green chemistry approach. The sulfonation of 2-naphthol can be carried out by heating it directly with a sulfonating agent, eliminating the need for a solvent altogether. prepchem.com This not only reduces waste but can also simplify the work-up procedure. A patent describes a process for the sulfonation of beta-naphthol using sulfur trioxide gas in an inert organic solvent, which can minimize the formation of disulfonic acids and allow for easier product isolation. google.com While not entirely solvent-free, the use of an inert solvent that can be recycled is a step towards a greener process.
Furthermore, the development of catalytic systems for sulfonation is an active area of research. The use of a catalyst can potentially lower the reaction temperature and reduce the amount of sulfonating agent required, leading to energy savings and reduced waste.
The neutralization step to form the ammonium salt is inherently a high-atom-economy reaction. However, green chemistry principles can still be applied by optimizing the process to minimize water usage and energy consumption during product isolation and drying. A patent for a related process highlights the treatment of wastewater to recover and reuse materials, moving towards a zero-discharge process. patsnap.com
Interactive Data Table: Green Chemistry Approaches in Sulfonation
| Green Chemistry Principle | Application in Sulfonation | Potential Benefits | References |
| Use of Safer Solvents | Replacement of volatile organic solvents with ionic liquids. | Reduced VOC emissions, potential for solvent recycling. | google.com |
| Catalysis | Use of solid acid catalysts. | Catalyst recyclability, reduced waste. | researchgate.net |
| Design for Energy Efficiency | Solvent-free reaction conditions. | Reduced energy consumption for heating and solvent recovery. | prepchem.com |
| Waste Prevention | Treatment and recycling of waste streams. | Minimized environmental impact, potential for resource recovery. | patsnap.com |
Chemical Reactivity and Transformation Studies of Ammonium 7 Hydroxynaphthalenesulphonate
Oxidative Polymerization Phenomena
Ammonium (B1175870) 7-hydroxynaphthalenesulphonate can undergo oxidative polymerization to form novel homopolymeric materials. This process is analogous to the polymerization of similar compounds like 4-amino-3-hydroxynaphthalene-1-sulfonic acid (AHNSA), where chemical oxidants such as ammonium peroxydisulfate (B1198043) are used to initiate the reaction in an aqueous medium at room temperature. bg.ac.rsresearchgate.net
The polymerization mechanism is complex due to the multiple reactive sites. The amino and hydroxyl groups on the naphthalene (B1677914) ring are susceptible to oxidation, leading to the formation of radical species. These radicals can then propagate, forming polymer chains. Research on related aminonaphthalenesulfonic acids suggests that N-C coupling reactions are often the dominant pathway, where the nitrogen of one monomer unit attacks a carbon on the aromatic ring of another. bg.ac.rsresearchgate.net
During the oxidative polymerization of sulfonated naphthalene derivatives, a notable observation is the partial or considerable elimination of the sulfonic acid group from the polymer backbone. bg.ac.rsresearchgate.net This desulfonation process alters the elemental composition and solubility of the resulting polymer. The final polymer structure often contains a mix of benzenoid and quinonoid units, contributing to its semiconducting properties. bg.ac.rs The reaction conditions, particularly the pH of the medium, can significantly influence the polymerization mechanism and the structure of the final polymeric product. bg.ac.rs
Table 1: Key Aspects of Oxidative Polymerization of Related Naphthalenesulfonic Acids
| Feature | Description | Reference |
|---|---|---|
| Monomer | 4-Amino-3-hydroxynaphthalene-1-sulfonic acid (AHNSA) and its salts | bg.ac.rsresearchgate.net |
| Oxidant | Ammonium peroxydisulfate | bg.ac.rsresearchgate.net |
| Solvent | Water | bg.ac.rsresearchgate.net |
| Key Reactions | N-C coupling, Elimination of sulfonic acid group | bg.ac.rsresearchgate.net |
| Resulting Polymer | Homopolymeric, semiconducting material with naphthoquinonoid and benzenoid structures | bg.ac.rs |
Reductive Desulfonation Processes and Their Mechanisms
The sulfonic acid group (–SO₃H) on the naphthalene ring can be removed through reductive desulfonation. This reaction is essentially the reverse of sulfonation and can be achieved through several methods. wikipedia.org
One common method is hydrolytic desulfonation , which involves heating the sulfonic acid in the presence of dilute mineral acids. wikipedia.orgnumberanalytics.com The mechanism is an electrophilic aromatic substitution where a proton acts as the electrophile, attacking the carbon atom bearing the sulfonate group. This forms a carbocation intermediate, which then loses a sulfur trioxide molecule (or its hydrated form, sulfuric acid) to yield the desulfonated naphthalene derivative. The temperature required for this reaction correlates with the ease of the initial sulfonation. wikipedia.org
Reductive desulfonylation offers another pathway, employing various reducing agents to cleave the carbon-sulfur bond. wikipedia.org These methods are particularly effective for sulfones but the principles can extend to sulfonic acids. Common reducing agents include active metals or metal amalgams (e.g., sodium amalgam, aluminum amalgam), tin hydrides, and transition metal complexes. wikipedia.org The mechanism with metal amalgams is thought to involve electron transfer to the sulfonyl group, leading to fragmentation into a sulfinate anion and an organic radical, which is then reduced and protonated. wikipedia.org
Furthermore, microbial desulfonation presents a biochemical route. Certain bacteria, such as Pseudomonas and Arthrobacter species, can utilize naphthalenesulfonic acids as a sole source of sulfur for growth. d-nb.infonih.gov These microorganisms achieve desulfonation through an oxygenolytic cleavage of the C-S bond, where the hydroxyl group that replaces the sulfonate is derived from molecular oxygen (O₂). d-nb.infonih.gov Studies on compounds including J-acid (7-amino-4-hydroxy-2-naphthalenesulfonic acid) have shown that bacteria can quantitatively remove the sulfonate group, converting the compound to its corresponding naphthol. d-nb.info
Adsorption Behavior and Interfacial Chemistry on Diverse Substrates
The molecular structure of Ammonium 7-hydroxynaphthalenesulphonate, featuring both polar (hydroxyl, sulfonate) and aromatic (naphthalene) components, facilitates its adsorption onto various surfaces, influencing interfacial properties.
Electrodeposition Processes and Additive Effects
In the field of electroplating, organic molecules are often added to the electrolyte bath to control the morphology, texture, and quality of the deposited metal layer. Compounds like hydroxynaphthalenesulfonates can act as leveling agents or inhibitors in metal electrodeposition. researchgate.netuniversiteitleiden.nl
When added to an electrodeposition bath, these molecules adsorb onto the electrode surface (cathode). This adsorption can inhibit or promote the metal deposition process. For instance, in tin electrodeposition, hydroxynaphthalenesulfonate (HNPTS) has been observed to slightly promote bulk deposition, in contrast to naphthalenesulfonate (NPTS) which acts as an inhibitor. researchgate.netuniversiteitleiden.nl The presence of these additives affects the morphology of the resulting metal deposit, typically leading to smaller, more refined grain structures. researchgate.net The specific effect depends on the additive's concentration, the applied potential, and its interaction with the metal ions in solution and on the surface. researchgate.net The sulfonic acid group itself plays a role in the molecule's inhibitory capability. researchgate.net
Surface Interactions and Film Formation
This compound and its derivatives can form films on various substrates. Studies on similar molecules like hydroxynaphthalenesulfonate (HNPTS) have shown that they can undergo oxidative polymerization on electrode surfaces, such as gold, to form stable films. researchgate.net The stability and nature of these films are dependent on factors like the applied electrical potential and interactions between the adsorbed molecules. researchgate.net
The ability of related aminonaphthalenesulfonic acids to bind to biomolecules like serum albumins through non-covalent interactions also highlights their surface activity. nih.gov This binding is driven by the structural characteristics of the molecule and the surface of the protein. nih.gov Similarly, polymeric films synthesized from related monomers have been proposed as materials for corrosion protection, indicating strong surface interaction and film-forming capabilities. bg.ac.rsresearchgate.net
Electrophilic and Nucleophilic Substitution Reactions of the Naphthalene Moiety
The naphthalene ring in this compound is subject to both electrophilic and nucleophilic substitution reactions, with the outcome directed by the existing functional groups.
Electrophilic Substitution: The hydroxyl (–OH) and amino (–NH₂) groups are strong activating groups and are ortho, para-directing. Conversely, the sulfonic acid (–SO₃H) group is a deactivating group and is meta-directing. The positions on the naphthalene ring are therefore activated towards electrophilic attack, particularly at the carbons ortho and para to the hydroxyl and amino groups. The regioselectivity of further substitution (e.g., nitration, halogenation, or further sulfonation) will be determined by the combined directing effects of these groups. This property is extensively used in dye synthesis, where an electrophilic diazonium ion attacks the activated ring.
Nucleophilic Substitution: Aromatic nucleophilic substitution (SₙAr) on an unsubstituted aryl ring is generally difficult. It typically requires the presence of strong electron-withdrawing groups (ortho or para to a leaving group) to activate the ring towards nucleophilic attack. libretexts.org The naphthalene ring of 7-hydroxynaphthalenesulphonate is electron-rich due to the activating –OH and –NH₂ groups, making it inherently unreactive to standard SₙAr reactions. However, the sulfonate group itself can act as a leaving group under specific, often harsh, conditions. For example, fusion with sodium hydroxide (B78521) followed by acidification can replace the –SO₃H group with an –OH group (a nucleophilic substitution), a reaction used in the synthesis of naphthols.
Derivatization Pathways and Functionalization of this compound
The functional groups of this compound provide multiple avenues for derivatization to synthesize a wide array of other chemical compounds.
A primary and commercially significant derivatization pathway is its use as a coupling component in the synthesis of azo dyes . wikipedia.org The electron-rich naphthalene ring is readily attacked by a diazonium salt (an electrophile) in an azo coupling reaction. The position of coupling is directed by the activating hydroxyl and amino groups. This reaction connects the naphthalene moiety to another aromatic system via an azo bridge (–N=N–), forming a large conjugated system that imparts color to the molecule. Many commercial dyes are based on aminonaphthalenesulfonic acid structures. wikipedia.orgnih.gov
The amino group can also be modified. For instance, it can react with aldehydes to form Schiff bases . It can also be acylated, for example, through reaction with benzoyl chloride to produce benzamido derivatives, which are themselves important dye intermediates.
Another functionalization route involves the sulfonic acid group. While it can be removed via desulfonation, it can also be converted into other functional groups such as sulfonyl chlorides, which are reactive intermediates for the synthesis of sulfonamides and sulfonate esters.
Table 2: Examples of Derivatization Reactions
| Reaction Type | Reagents | Functional Group Involved | Product Type | Reference |
|---|---|---|---|---|
| Azo Coupling | Diazonium Salt (Ar-N₂⁺) | Naphthalene Ring | Azo Dye | wikipedia.orgnih.gov |
| Acylation | Acyl Halide (e.g., Benzoyl Chloride) | Amino Group | Amide (e.g., Benzamido derivative) | d-nb.info |
| Schiff Base Formation | Aldehyde (R-CHO) | Amino Group | Imine (Schiff Base) |
| Nucleophilic Substitution | Sodium Hydroxide (fusion) | Sulfonic Acid Group | Naphthol | |
Catalytic Transformations and Reaction Intermediates
The study of catalytic transformations involving this compound primarily revolves around its utility as a precursor in the synthesis of more complex molecules, particularly dyes and functional materials. The reactivity of the molecule is dictated by the interplay of the hydroxyl and sulphonate functional groups on the naphthalene ring. Catalytic processes are employed to enhance reaction rates, improve yields, and direct the selectivity of these transformations.
Research into the catalytic behavior of closely related naphthalenesulfonic acid derivatives provides significant insight into the potential transformations of this compound. These reactions often involve electrophilic and nucleophilic substitution, oxidation, and coupling reactions.
One of the most significant applications of this compound and its derivatives is in the synthesis of azo dyes. This process involves the diazotization of an aromatic amine and its subsequent coupling with a coupling component, such as a derivative of this compound. The hydroxyl group activates the naphthalene ring for electrophilic substitution, and the position of coupling can be influenced by the reaction conditions and the steric and electronic nature of the substituents.
For instance, the synthesis of dyes derived from 7-amino-4-hydroxynaphthalene-2-sulfonic acid involves coupling with various agents like phenol (B47542) and salicylic (B10762653) acid. researchgate.net This suggests that this compound could similarly be a versatile coupling component.
The autoxidation of related aminohydroxynaphthalenes, which are reduction products of sulfonated azo dyes, has been studied, revealing the formation of intermediates such as naphthoquinones. dss.go.th For example, the autoxidation of 1-amino-2-hydroxynaphthalene-3,6-disulfonate proceeds through a 1,2-naphthoquinone-3,6-disulfonate intermediate. dss.go.th While not a direct catalytic transformation of the title compound, this highlights the potential for the naphthalene ring to undergo oxidation, a process that can be facilitated by appropriate catalysts.
Furthermore, the sulfonic acid group itself can participate in substitution reactions, although this typically requires more forcing conditions. The presence of catalysts can lower the energy barrier for such transformations.
The following table summarizes potential catalytic transformations and the likely intermediates based on studies of related naphthalenesulfonic acid derivatives.
| Transformation Type | Catalyst/Reagent Type | Potential Intermediate | Potential Product Type |
| Azo Coupling | Diazonium Salts | Aryldiazenyl-7-hydroxynaphthalenesulphonate | Azo Dyes |
| Oxidation | Oxidizing agents (e.g., KMnO₄, CrO₃) | Naphthoquinone derivative | Quinoidal structures |
| Sulfonation (further) | Fuming Sulfuric Acid (Oleum) | Disulfonated hydroxynaphthalene | Polysulfonated naphthalenes |
| Amination | Ammonia (B1221849) or amines with catalyst | Aminated naphthalenesulfonate | Amino-hydroxynaphthalenesulfonic acids |
Detailed research findings on the catalytic transformations of the specific ammonium salt are limited in publicly available literature. However, the reactivity patterns of analogous compounds, such as 7-amino-4-hydroxy-2-naphthalenesulfonic acid and other hydroxynaphthalenesulfonic acids, provide a strong basis for predicting its chemical behavior in the presence of various catalytic systems. The primary role of such catalytic processes is to facilitate the synthesis of a wide array of derivatives, with significant applications in the dye and chemical industries.
Advanced Spectroscopic and Structural Characterization of Ammonium 7 Hydroxynaphthalenesulphonate
In Situ and Ex Situ Surface Analysis Techniques
Surface analysis techniques are paramount for characterizing the interactions of Ammonium (B1175870) 7-hydroxynaphthalenesulphonate at interfaces, particularly in applications involving electrodes or other solid substrates.
Cyclic Voltammetry (CV) is a key electrochemical technique used to investigate the redox behavior of molecules like Ammonium 7-hydroxynaphthalenesulphonate. While direct studies on this specific ammonium salt are not prevalent, the electrochemical behavior of structurally similar aminohydroxynaphthalene sulfonic acids provides significant insight. researchgate.netresearchgate.net These studies reveal that such compounds can be electrochemically polymerized onto electrode surfaces, such as glassy carbon electrodes. researchgate.net
The CV analysis of related naphthalene (B1677914) sulfonates typically involves scanning the potential to observe oxidation and reduction peaks. For instance, the hydroxyl group on the naphthalene ring is susceptible to oxidation at a specific potential. The sulfonate group generally enhances water solubility and can influence the adsorption and orientation of the molecule on the electrode surface. By cycling the potential, a polymer film can be grown, and its properties, such as stability and conductivity, can be assessed. nih.gov The scan rate dependence of the peak currents helps to determine whether the electrochemical process is diffusion-controlled or surface-confined, a critical aspect for understanding the adsorption dynamics. researchgate.net For example, in studies of poly(4-amino-3-hydroxynaphthalene-1-sulfonic acid), CV was used to demonstrate the catalytic effect of the polymer film, which manifested as a reduction in the potential needed for the oxidation of an analyte and an increase in the current response. nih.gov
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique ideal for studying the adsorption of molecules onto metal surfaces. springernature.com SERS can provide a detailed molecular fingerprint of an analyte at very low concentrations, making it suitable for probing the interfacial behavior of this compound. nih.gov The technique utilizes the enhancement of Raman signals from molecules adsorbed on or near nanostructured plasmonic surfaces, such as silver or gold. springernature.com
For this compound, the analysis would involve adsorbing the compound onto a SERS-active substrate. The large, polarizable π-electron system of the naphthalene ring is expected to interact strongly with the metal surface, leading to significant signal enhancement. researchgate.net The resulting SERS spectrum would provide information on:
Adsorption Geometry: The relative enhancement of vibrational modes associated with specific functional groups (e.g., -OH, -SO₃⁻, and the naphthalene ring) can indicate the molecule's orientation relative to the surface.
Chemical Interactions: Shifts in vibrational frequencies can reveal chemical bonding or charge-transfer interactions between the molecule and the metal substrate.
Sensitive Detection: SERS allows for the detection of trace amounts of the compound, with studies on similar aromatic hydrocarbons like naphthalene reporting very low limits of detection. researchgate.net Furthermore, SERS has been developed as a rapid detection method for the ammonium ion in aqueous solutions. nih.gov
Scanning Electron Microscopy (SEM) is a powerful imaging technique used to obtain high-resolution images of a sample's surface topography. For this compound, SEM analysis is crucial for characterizing its solid-state morphology, such as crystal habit, particle size, and size distribution. researchgate.net
When the compound is used to form films, for example, through electropolymerization of a related monomer, SEM provides critical information about the film's quality. researchgate.net Researchers can visualize the uniformity, thickness, and porosity of the deposited layer. researchgate.netresearchgate.net For instance, in the characterization of polymer films derived from 7-amino-4-hydroxynaphthalene-2-sulfonic acid, SEM was used to examine the structure of the synthesized polymer. researchgate.net The images can reveal features like a porous or compact structure, which directly impacts the film's properties, such as its electrochemical accessibility and mechanical stability. researchgate.netresearchgate.net
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed structural map can be constructed.
¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Ammonium (NH₄⁺) Protons: The four equivalent protons of the ammonium cation (NH₄⁺) typically appear as a triplet in the spectrum. mdpi.com This splitting pattern arises from coupling to the nitrogen-14 nucleus (¹⁴N), which has a spin (I=1). researchgate.net In some cases, especially at low pH, this signal can be observed in the range of 7.0-7.2 ppm. mdpi.com
Naphthalene Protons: The protons on the naphthalene ring will appear in the aromatic region, typically between 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns (doublets, triplets, doublets of doublets) are determined by the positions of the hydroxyl (-OH) and sulfonate (-SO₃⁻) groups. The proton of the hydroxyl group itself may be observable, though its signal can be broad and its position variable depending on the solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.
Naphthalene Carbons: The ten carbon atoms of the naphthalene skeleton will produce distinct signals in the aromatic region (typically 110-150 ppm). The carbons directly attached to the electron-donating -OH group and the electron-withdrawing -SO₃⁻ group will have their chemical shifts significantly affected, aiding in the confirmation of the substitution pattern.
Interactive Data Table: Predicted NMR Chemical Shifts for 7-hydroxynaphthalenesulphonate Anion Note: These are estimated values. Actual shifts can vary based on solvent and experimental conditions.
| Atom Type | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| Aromatic CH | C1-H | ~7.8-8.2 | ~125-130 |
| Aromatic CH | C2-H | ~7.2-7.5 | ~120-125 |
| Aromatic CH | C3-H | ~7.2-7.5 | ~128-132 |
| Aromatic C-SO₃⁻ | C4 | - | ~140-145 |
| Aromatic CH | C5-H | ~8.0-8.4 | ~127-131 |
| Aromatic CH | C6-H | ~7.6-7.9 | ~118-122 |
| Aromatic C-OH | C7 | - | ~155-160 |
| Aromatic CH | C8-H | ~7.0-7.3 | ~108-112 |
| Aromatic Bridgehead C | C4a | - | ~130-135 |
| Aromatic Bridgehead C | C8a | - | ~135-140 |
| Ammonium NH₄⁺ | N-H | ~7.1 (triplet) | - |
To definitively assign all proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons (¹H-¹H correlations). It would show cross-peaks between adjacent protons on the naphthalene rings, allowing for the tracing of the proton connectivity within each ring system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (¹JCH coupling). This allows for the unambiguous assignment of carbon signals for all protonated carbons in the naphthalene structure.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Fingerprinting
FTIR and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups and elucidate the molecular structure of a compound by analyzing its vibrational modes. The spectra for this compound are characterized by the distinct vibrations of the ammonium cation (NH₄⁺) and the 7-hydroxynaphthalenesulphonate anion.
The ammonium cation typically exhibits characteristic absorption bands. nist.gov The N-H stretching vibrations (ν₃) are observed in the region of 3040-3300 cm⁻¹, while the N-H bending vibrations (ν₄) appear around 1400-1450 cm⁻¹. nist.govnih.gov In Raman spectra, the symmetric N-H stretching mode (ν₁) of the ammonium ion is also a key feature. nih.gov
The 7-hydroxynaphthalenesulphonate anion displays a more complex spectrum due to its various functional groups and the naphthalene backbone. Key vibrational modes include:
O-H Vibrations: The hydroxyl group (-OH) shows a broad stretching band in the FTIR spectrum, typically in the range of 3200-3600 cm⁻¹, indicative of hydrogen bonding. The O-H bending vibration can be observed as well.
S-O Vibrations: The sulfonate group (-SO₃⁻) has strong and characteristic absorption bands. The asymmetric stretching vibrations are typically found in the 1150-1260 cm⁻¹ region, while the symmetric stretching vibrations appear between 1030-1080 cm⁻¹.
C-H and C=C Vibrations: The aromatic naphthalene ring gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. C-H out-of-plane bending vibrations, which are characteristic of the substitution pattern on the naphthalene ring, are found at lower wavenumbers.
By combining the spectral features of both the cation and the anion, a unique vibrational fingerprint for this compound is obtained.
Table 1: Predicted FTIR and Raman Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Spectroscopy |
| Ammonium (NH₄⁺) | N-H Asymmetric Stretch (ν₃) | 3040-3300 | FTIR/Raman |
| N-H Bending (ν₄) | 1400-1450 | FTIR/Raman | |
| Hydroxyl (O-H) | O-H Stretch | 3200-3600 (broad) | FTIR |
| Sulfonate (SO₃⁻) | Asymmetric S=O Stretch | 1150-1260 | FTIR |
| Symmetric S=O Stretch | 1030-1080 | FTIR | |
| Aromatic Naphthalene | C-H Stretch | >3000 | FTIR/Raman |
| C=C Stretch | 1450-1600 | FTIR/Raman |
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. The molecular weight of the 7-hydroxynaphthalene-2-sulfonate anion is approximately 224.01 g/mol , and the ammonium cation has a molecular weight of about 18.04 g/mol . msu.edulibretexts.org Therefore, the total molecular weight of this compound is approximately 242.05 g/mol .
In a typical mass spectrum, the molecule would ionize, and the resulting ions would be separated based on their mass-to-charge ratio (m/z). For this compound, one would expect to observe the intact molecular ion, as well as fragment ions resulting from the cleavage of specific bonds.
The fragmentation pattern of the 7-hydroxynaphthalenesulphonate anion would likely involve the loss of the sulfonate group (SO₃, 80 Da) or the hydroxyl group (OH, 17 Da). miamioh.edunist.gov Cleavage of the naphthalene ring structure would lead to a series of smaller fragment ions, providing further structural confirmation. The ammonium cation itself is typically observed at an m/z of 18.
Analysis of the isotopic distribution in the mass spectrum can further confirm the elemental composition of the parent molecule and its fragments.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [C₁₀H₉NO₄S]⁺ | ~242 | Molecular Ion |
| [C₁₀H₇O₄S]⁻ | ~223 | 7-hydroxynaphthalenesulphonate anion |
| [NH₄]⁺ | 18 | Ammonium cation |
| [C₁₀H₇O]⁺ | ~143 | Loss of SO₃ from the anion |
| [C₁₀H₆SO₃]⁺• | ~206 | Loss of OH from the anion |
X-ray Diffraction (XRD) for Crystalline Structure and Polymorphism Studies
Furthermore, XRD is crucial for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have significantly different physical properties, and their identification and characterization are vital in many industrial applications.
Table 3: General Crystal Structure Parameters Obtainable from XRD
| Parameter | Description |
| Crystal System | The basic crystal system (e.g., cubic, tetragonal, etc.) |
| Space Group | The symmetry of the crystal structure |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ) |
| Atomic Coordinates | The positions of each atom within the unit cell |
| Hydrogen Bond Network | The geometry and connectivity of hydrogen bonds |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and the extent of conjugation. The naphthalene ring system in 7-hydroxynaphthalenesulphonate is the primary chromophore responsible for its UV absorption.
Naphthalene derivatives typically exhibit multiple absorption bands in the UV region. miamioh.edu The electronic transitions responsible for these absorptions are primarily π → π* transitions within the aromatic system. The positions and intensities of these absorption maxima (λ_max) are sensitive to the nature and position of substituents on the naphthalene ring.
The hydroxyl (-OH) and sulfonate (-SO₃⁻) groups can act as auxochromes, modifying the absorption characteristics of the naphthalene chromophore. The hydroxyl group, being an electron-donating group, is expected to cause a bathochromic (red) shift of the absorption bands to longer wavelengths. The specific λ_max values for this compound would need to be determined experimentally, but they are anticipated to be in the range characteristic of substituted naphthalenes.
Table 4: Expected UV-Vis Absorption Characteristics for this compound
| Chromophore/System | Type of Transition | Expected Absorption Region (nm) |
| Naphthalene Ring | π → π | 250 - 350 |
| Conjugated System | π → π | Shifted to longer wavelengths |
Computational and Theoretical Chemistry Investigations of Ammonium 7 Hydroxynaphthalenesulphonate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.orgrsc.org DFT calculations are instrumental in understanding the intrinsic properties of Ammonium (B1175870) 7-hydroxynaphthalenesulphonate, providing a foundation for predicting its chemical behavior. These calculations focus on the electron density rather than the complex many-electron wave function, making it a computationally efficient yet accurate method. aps.org For aromatic compounds like naphthalene (B1677914) derivatives, DFT is used to determine structural, electronic, and thermochemical properties. samipubco.com
DFT studies on the 7-hydroxynaphthalenesulphonate anion would involve optimizing its molecular geometry to find the most stable conformation. From this optimized structure, various electronic properties and reactivity descriptors can be calculated. The interaction between the ammonium cation (NH₄⁺) and the aromatic heterocyclic anion can be investigated through DFT to understand the nature of their bonding, which can range from cation-π interactions to hydrogen bonding. rsc.orgresearchgate.net
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. samipubco.com A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. samipubco.com
For naphthalene, the parent aromatic system, the HOMO-LUMO gap has been calculated using DFT at approximately 4.75 eV. samipubco.com The introduction of substituents like the hydroxyl (-OH) and sulphonate (-SO₃⁻) groups on the naphthalene ring significantly influences the HOMO and LUMO energy levels. The electron-donating hydroxyl group tends to raise the HOMO energy level, while the electron-withdrawing sulphonate group can lower the LUMO energy level. This combined effect typically leads to a reduction in the HOMO-LUMO energy gap compared to unsubstituted naphthalene, thereby increasing the molecule's reactivity. The amino group (-NH2), for instance, has been shown to cause a significant reduction in the HOMO-LUMO gap in substituted naphthalenes. researchgate.net
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Naphthalene | -6.13 | -1.38 | 4.75 samipubco.com |
| Coronene | - | - | 3.97 researchgate.net |
| Pyrene | - | - | 3.79 researchgate.net |
Molecular orbital (MO) studies provide a detailed picture of the electron distribution within a molecule. For 7-hydroxynaphthalenesulphonate, the π molecular orbitals of the naphthalene ring system are of primary interest. koreascience.kr The hydroxyl and sulphonate substituents alter the characteristics of these orbitals. The hydroxyl group's oxygen atom possesses lone pair electrons that can delocalize into the naphthalene π-system, affecting the electron density distribution. The sulphonate group (-SO₃⁻) is highly polar and localized, influencing the electrostatic potential of the molecule. koreascience.kr
Theoretical studies on related naphthol sulphonate derivatives show that the low-lying excited states are primarily formed from π-π* transitions within the naphthalene ring system. koreascience.kr The charge distribution in the 7-hydroxynaphthalenesulphonate anion is highly asymmetric. The sulphonate group carries a formal negative charge, which is delocalized over the three oxygen atoms, making this part of the molecule highly polar and capable of strong electrostatic interactions and hydrogen bonding. The hydroxyl group also introduces polarity and acts as a hydrogen bond donor and acceptor. Natural Bond Orbital (NBO) analysis, a feature of computational chemistry software, can be used to quantify the charge on each atom, revealing the electrophilic and nucleophilic sites within the molecule.
Modeling of Adsorption Mechanisms and Surface Interactions
The adsorption of Ammonium 7-hydroxynaphthalenesulphonate onto various surfaces is critical for its applications, for instance, as a dispersant. researchgate.net Computational modeling can elucidate the mechanisms driving these surface interactions. The adsorption of naphthalenesulfonate derivatives on surfaces like coal, cement, and metal oxides has been studied, revealing the importance of both electrostatic and hydrophobic interactions. researchgate.netresearchgate.netresearchgate.net
The adsorption process can be modeled by considering the interactions between the molecule and a surface at an atomic level. For a negatively charged surface, the ammonium cation (NH₄⁺) can act as a bridge, facilitating the adsorption of the 7-hydroxynaphthalenesulphonate anion. Conversely, on a positively charged surface, the sulphonate group would be the primary anchoring point. The naphthalene ring, being hydrophobic, can interact favorably with non-polar surfaces through π-π stacking and van der Waals forces. nih.govrsc.org Theoretical calculations can confirm that π-π interactions between the π-electrons of the naphthalene rings and active sites on a surface play a major role in the adsorption process. rsc.org The adsorption of naphthalenesulfonate formaldehyde (B43269) condensates has been shown to follow a monolayer adsorption model on some surfaces. researchgate.net
Quantum Chemical Calculations of Thermodynamic Parameters and Reaction Barriers
Quantum chemical calculations, often employing DFT, can be used to determine key thermodynamic parameters for this compound. nih.gov These parameters include the enthalpy of formation, entropy, and Gibbs free energy, which are fundamental to understanding the compound's stability and reactivity. nih.govresearchgate.net The gas-phase enthalpy of formation can be calculated using isodesmic reactions, a computational strategy that helps to minimize errors by ensuring that the types of chemical bonds are conserved on both sides of the reaction. nih.gov
These calculations are also vital for studying chemical reactions involving the compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states and calculate the associated activation energy barriers. This information is crucial for predicting reaction rates and understanding reaction mechanisms. For instance, the thermal stability of naphthalenesulfonates in solution has been investigated, with breakdown rates being dependent on temperature and pH. researchgate.net Computational studies can model these degradation pathways and calculate the energy barriers for different decomposition reactions, providing insights into the compound's stability under various conditions.
| Parameter | Uncatalyzed Reaction Value (kcal/mol) | Enzyme-Catalyzed Reaction Value (kcal/mol) |
|---|---|---|
| ΔG‡ (Activation Free Energy) | 24.4 | - |
| ΔH‡ (Activation Enthalpy) | 20.9 | - |
| TΔS‡ (Activation Entropy) | -3.4 | - |
Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules in a solution. mdpi.com For this compound, MD simulations can model its behavior in water, providing insights into its solvation, aggregation, and interactions with other dissolved species. researchgate.net The simulations track the positions and velocities of all atoms in the system over time, governed by a force field that describes the interatomic and intermolecular interactions.
MD simulations can reveal the structure of the hydration shell around the 7-hydroxynaphthalenesulphonate anion and the ammonium cation. The polar sulphonate and hydroxyl groups will form strong hydrogen bonds with surrounding water molecules, while the hydrophobic naphthalene ring will influence the local water structure differently. Born-Oppenheimer Molecular Dynamics (BOMD) simulations have been used to study the microhydration of naphthalene, showing that water molecules are highly mobile on the aromatic surface even at low temperatures. nih.gov Such simulations can also be used to investigate the tendency of the molecules to form aggregates or micelles in solution, a behavior common for amphiphilic molecules with polar head groups and non-polar tails. mdpi.com
Predictive Modeling of Structure-Activity Relationships
Structure-Activity Relationship (SAR) analysis is a key concept in chemistry that links the chemical structure of a compound to its biological or chemical activity. drugdesign.orgpatsnap.com By systematically modifying the structure of a molecule and observing the effect on its activity, it is possible to build predictive models. patsnap.comresearchgate.net For this compound, computational methods can be used to develop Quantitative Structure-Activity Relationship (QSAR) models.
These models use calculated molecular descriptors (such as electronic properties from DFT, shape, and hydrophobicity) as input to predict a specific activity. For example, if the compound is being investigated for a particular biological activity, such as enzyme inhibition, QSAR models can help to identify the key structural features responsible for that activity. nih.govnih.gov For instance, SAR studies on flavonoids as BACE1 inhibitors for Alzheimer's therapy have shown that the presence and position of hydroxyl and other functional groups on the aromatic rings are crucial for binding to the enzyme's active site. nih.gov Similarly, for this compound, computational models could predict how changes to the substitution pattern on the naphthalene ring would affect its performance as a dispersant, dye intermediate, or other application.
Advanced Applications of Ammonium 7 Hydroxynaphthalenesulphonate in Non Clinical Technologies
Role as Process Additive in Metallurgical and Electroplating Industries
Ammonium (B1175870) 7-hydroxynaphthalenesulphonate and its derivatives play a crucial role as additives in metallurgical and electroplating processes, influencing the quality and properties of the final metallic coatings. These compounds are known to act as leveling agents, grain refiners, and brighteners in various electroplating baths.
In the electrodeposition of metals, the presence of naphthalene-based additives like hydroxynaphthalenesulphonate (HNPTS) can significantly affect the morphology and characteristics of the deposited layer. For instance, in tin electroplating, HNPTS has been observed to promote the formation of smaller and more uniform deposit features. researchgate.netiaea.org This is attributed to the adsorption of the additive on the electrode surface, which can inhibit or promote the electrodeposition process at specific sites, leading to a more controlled and refined crystal growth. researchgate.netiaea.orguniversiteitleiden.nl
Research has shown that while some naphthalene (B1677914) derivatives inhibit tin bulk electrodeposition, HNPTS can slightly promote it. researchgate.netiaea.org The nature of the film formed by the additive on the electrode surface is dependent on factors such as the applied potential and the molecular structure of the additive. researchgate.netiaea.org In the case of HNPTS, oxidative polymerization on the electrode surface has been suggested. researchgate.netiaea.org
Furthermore, ammonium salts, in general, have been utilized in nickel electroplating baths to produce hard nickel plating. nmfrc.org The presence of ammonium ions can influence the plating rate and the stress of the deposit. nmfrc.org Specifically, in palladium-nickel alloy plating, naphthalenesulfonates are used as brighteners to obtain a lustrous finish. google.com The accumulation of ammonium salts in these baths during continuous plating operations has been noted to have no deleterious effects on the process. google.com
The table below summarizes the observed effects of naphthalene-based additives in electroplating processes.
| Additive Type | Metal/Alloy | Observed Effects | References |
| Hydroxynaphthalenesulphonate (HNPTS) | Tin | Promotes smaller and markedly different deposit features. | researchgate.netiaea.orguniversiteitleiden.nl |
| Naphthalenesulfonate (NPTS) | Tin | Inhibits bulk electrodeposition, leads to smaller feature sizes. | researchgate.netiaea.org |
| Naphthalene (NPT) | Tin | Inhibits bulk electrodeposition, leads to smaller feature sizes. | researchgate.netiaea.org |
| Ethoxylated α-napthalenesulfonic acid (ENSA) | Tin | Severely inhibits bulk deposition. | researchgate.netiaea.orgresearchgate.net |
| Naphthalenesulfonates | Palladium-Nickel Alloy | Act as brighteners. | google.com |
| Ammonium Salts | Nickel | Influence plating rate and deposit stress; used for hard nickel plating. | nmfrc.org |
Precursor for Advanced Dyes, Pigments, and Optical Materials
Ammonium 7-hydroxynaphthalenesulphonate is a key intermediate in the synthesis of a wide array of advanced dyes, pigments, and optical materials. Its utility stems from its ability to act as a coupling component in the formation of azo dyes and as a building block for more complex chromophoric systems.
Azo dyes, which constitute a large and important class of synthetic colorants, are frequently synthesized through a diazotization-coupling reaction. In this process, an aromatic amine is converted to a diazonium salt, which then reacts with a coupling component, such as a phenol (B47542) or an aniline (B41778) derivative. The 7-hydroxy-2-naphthalenesulfonic acid moiety is a common coupling component, where the hydroxyl group activates the naphthalene ring for electrophilic attack by the diazonium ion. The position of the hydroxyl and sulphonate groups on the naphthalene ring influences the final color and properties of the dye.
Furthermore, this compound serves as a precursor for metal-complex dyes. These are dyes in which the organic ligand, often an azo or azomethine dye containing groups like hydroxyl or carboxyl, is coordinated to a metal ion, such as chromium or cobalt. A patent describes the formation of ammonium salts of metal complex dyes containing sulphonic acid groups, where a 1:1 chromium complex of an azo dye derived from a hydroxynaphthalenesulphonic acid is reacted with an amine. google.com
In the realm of optical materials, derivatives of naphthalenesulfonic acids are utilized as optical brighteners. These are compounds that absorb light in the ultraviolet and violet region of the electromagnetic spectrum and re-emit light in the blue region, making materials appear whiter and brighter. A patent details the creation of water-soluble complexes of anionic optical brighteners with quaternary ammonium compounds, which can be used to whiten various substrates, including textiles and plastics. google.com Monostyryl naphthalene derivatives, which can be synthesized from naphthalenesulfonic acid precursors, are also used as optical brightening agents. google.com
The following table provides examples of dye and optical material types derived from naphthalenesulfonic acid precursors.
| Material Type | Role of Naphthalenesulfonic Acid Derivative | Key Synthetic Feature | References |
| Azo Dyes | Coupling Component | Diazotization of an aromatic amine followed by coupling with the hydroxynaphthalenesulfonic acid. | wikipedia.org |
| Metal-Complex Dyes | Ligand Precursor | Formation of an azo or azomethine dye containing the hydroxynaphthalenesulfonic acid moiety, followed by chelation with a metal ion. | google.com |
| Optical Brighteners | Core Structure | Formation of water-soluble complexes with quaternary ammonium compounds or synthesis of monostyryl naphthalene derivatives. | google.comgoogle.com |
Intermediate in Complex Organic Synthesis for Specialty Chemicals
The reactivity of this compound makes it a valuable intermediate in the synthesis of a variety of specialty chemicals beyond the realm of dyes. The presence of multiple functional groups—hydroxyl, sulphonate, and the aromatic naphthalene core—allows for a range of chemical transformations, leading to complex molecular architectures.
Naphthalene derivatives are foundational in the production of various fine chemicals. While specific, non-dye related synthetic pathways for this compound are proprietary and often found in patent literature, the general reactivity of naphthalenesulfonic acids is well-documented. For instance, naphthalenesulfonates can be used as dispersants in various formulations, including textile chemicals and pesticide formulations. neaseco.com The alkylnaphthalene sulfonates, produced by the condensation of naphthalenesulfonate with formaldehyde (B43269), are widely used as superplasticizers in concrete. wikipedia.org
The sulphonate group can be involved in nucleophilic substitution reactions or can be removed under certain conditions, allowing for further functionalization of the naphthalene ring. The hydroxyl group can be alkylated or acylated to introduce new functionalities. These reactions pave the way for the synthesis of compounds with specific physical and chemical properties required for specialty applications.
While detailed research findings on the use of this compound for specific, complex non-dye specialty chemicals are not abundant in publicly available literature, its structural motifs are present in various patented compounds, suggesting its role as a key building block in industrial organic synthesis.
Utilization in Adsorption and Separation Technologies, e.g., Gas Capture
The chemical properties of this compound lend themselves to applications in adsorption and separation technologies, particularly in the development of materials for gas capture and separation. The presence of both ionic (sulphonate and ammonium) and aromatic groups allows for various interactions with different molecules.
One area of application is in the preparation of functionalized membranes for gas separation. Polymeric membranes containing sulfonic acid groups have been investigated for their ability to separate acid gases from natural gas. nih.gov The sulfonic acid groups can enhance the membrane's affinity for polar molecules like CO2 and H2S. nih.gov While not directly using this compound, these studies highlight the potential of incorporating such sulfonated aromatic compounds into membrane structures to improve their separation performance. For instance, acid-functionalized polysilsesquioxane-Nafion composite membranes have shown high proton conductivity and enhanced selectivity. nih.gov Similarly, membranes with sulfonic acid-functionalized components have been explored for fuel cell applications, demonstrating the versatility of this functional group in membrane science. researchgate.net20.210.105
Furthermore, amine-modified materials are widely studied for CO2 capture due to the chemical reaction between the amine groups and CO2. researchgate.net While the ammonium ion in this compound is not as reactive as primary or secondary amines, the compound could potentially be used as a precursor to introduce amine functionalities or as a component in a composite adsorbent. For example, kaolinite (B1170537) modified with amines has shown significantly enhanced CO2 adsorption capacity. researchgate.net
The table below outlines potential applications of sulfonated and aminated materials in adsorption and separation, suggesting possible roles for this compound.
| Technology | Material Type | Mechanism/Role of Functional Groups | References |
| Gas Separation | Functionalized Polymeric Membranes | Sulfonic acid groups increase affinity for polar acid gases (e.g., CO2, H2S). | nih.govnih.govresearchgate.net20.210.105researchgate.net |
| CO2 Capture | Amine-Modified Solid Adsorbents | Amine groups chemically react with CO2. | researchgate.net |
Applications in Polymer Science and Materials Engineering, e.g., Film Formation
In the field of polymer science and materials engineering, this compound and its derivatives are valuable as monomers or additives for creating functional polymers and materials with tailored properties, including for film formation.
The condensation of naphthalenesulfonates with formaldehyde is a well-established method to produce polymeric dispersants. researchgate.net These polymers are used in various applications due to their excellent dispersing and wetting properties. neaseco.comresearchgate.net The properties of the resulting polymer, such as its molecular weight and polydispersity, can be controlled by the reaction conditions. researchgate.net
Furthermore, naphthalene-based polymers can be functionalized to create materials with specific catalytic or adsorptive properties. For example, polymers functionalized with sulfonate groups have been synthesized to act as heterogeneous acid catalysts. nih.gov These materials can also serve as supports for metal nanoparticles in catalytic applications, such as in Suzuki cross-coupling reactions. nih.gov
The incorporation of sulfonated aromatic compounds into polymer backbones can significantly alter the properties of the resulting material. For instance, in the context of membrane formation for fuel cells, polymers with sulfonic acid groups are crucial for proton conductivity. 20.210.105 The presence of such groups influences the polymer's microstructure and its interaction with water, which are critical for membrane performance. 20.210.105
While direct studies on the use of this compound for film formation are not prevalent, the general principles of using sulfonated naphthalene derivatives in polymer synthesis suggest its potential in creating functional films with specific surface properties or permeability characteristics. The ammonium counter-ion could also play a role in the final properties of the polymer, potentially influencing its solubility and interactions with other components in a formulation.
Environmental Transformation and Degradation Pathways of Naphthalenesulfonate Analogs
Microbial Biodegradation Mechanisms and Pathways
The microbial breakdown of naphthalenesulfonates is a critical pathway for their removal from the environment. While specific studies on Ammonium (B1175870) 7-hydroxynaphthalenesulphonate are limited, research on analogous compounds, particularly other hydroxynaphthalene- and aminonaphthalenesulfonates, provides significant insights into the likely degradation mechanisms.
Mixed bacterial communities have demonstrated the ability to completely degrade complex sulfonated naphthalenes. For instance, a mixed bacterial culture containing Pseudomonas, Flavobacterium, and Bacillus species was shown to be effective in the total degradation of 6-aminonaphthalene-2-sulphonic acid. nih.gov In these consortia, different strains often carry out complementary metabolic steps, leading to the complete mineralization of the compound. nih.govnih.gov
A key finding in the biodegradation of these compounds is the role of specific bacterial strains, such as Pseudomonas sp. strain BN6. This strain, isolated from river water, has been shown to convert a range of naphthalene-2-sulfonates substituted with hydroxyl (OH) or amino (NH2) groups at the 5-, 6-, 7-, or 8-positions. nih.govfrontiersin.org The initial step in this process is a regioselective attack on the naphthalene (B1677914) ring system, typically at the 1,2-position, by a dioxygenase enzyme. This leads to the formation of a dihydroxy-intermediate, followed by the spontaneous elimination of the sulfite (B76179) group. The resulting metabolite is a corresponding hydroxy- or aminosalicylate. nih.govfrontiersin.org For 7-hydroxynaphthalenesulfonate, this would likely result in the formation of a hydroxysalicylate. This initial transformation is a crucial detoxification step, as it removes the xenobiotic sulfonate group.
The degradation pathway often proceeds through intermediates that can be channeled into central metabolic pathways. For example, the degradation of 8-anilino-1-naphthalenesulfonic acid by Pseudomonas aeruginosa has been shown to produce salicylic (B10762653) acid and beta-ketoadipic acid, which are indicative of an ortho-cleavage pathway. nih.gov It is plausible that the degradation of 7-hydroxynaphthalenesulphonate follows a similar route after the initial desulfonation and formation of a dihydroxylated intermediate.
Table 1: Microbial Degradation of Naphthalenesulfonate Analogs
| Compound | Microorganism(s) | Key Degradation Steps/Metabolites | Pathway Type |
|---|---|---|---|
| Naphthalene-2-sulfonates (with OH or NH2 at position 7) | Pseudomonas sp. strain BN6 | Initial 1,2-dioxygenation, desulfonation to form corresponding hydroxysalicylates. nih.govfrontiersin.org | Aerobic |
| 6-Aminonaphthalene-2-sulfonic acid | Mixed culture (Pseudomonas, Flavobacterium, Bacillus) | Complete mineralization through mutualistic interactions. nih.gov | Aerobic |
| 8-Anilino-1-naphthalenesulfonic acid | Pseudomonas aeruginosa | Formation of salicylic acid and beta-ketoadipic acid. nih.gov | Aerobic (Ortho pathway) |
| 1-Naphthalenesulfonic acid | Pseudomonas sp. | Conversion to 1-naphthol. mdpi.com | Aerobic |
Abiotic Degradation Processes, Including Photolysis and Hydrolysis
In addition to microbial action, abiotic processes can contribute to the transformation of naphthalenesulfonates in the environment. The primary abiotic degradation pathways are photolysis (degradation by light) and hydrolysis (reaction with water).
Photolysis: Sunlight, particularly the UV component, can induce the degradation of organic compounds. While specific photolytic studies on Ammonium 7-hydroxynaphthalenesulphonate are not readily available, research on other naphthalene compounds suggests that photolysis can be a relevant transformation process. For instance, the photolytic cleavage of 7-dehydrocholesterol (B119134) is a well-known process that is initiated by UV radiation. reactome.org The presence of a chromophore, such as the naphthalene ring system in 7-hydroxynaphthalenesulphonate, allows for the absorption of light energy, which can lead to the breaking of chemical bonds. The rate and extent of photolysis are influenced by factors such as the intensity and wavelength of light, the presence of photosensitizing agents in the water (like dissolved organic matter), and the chemical structure of the compound itself.
Hydrolysis: Hydrolysis is the cleavage of a chemical bond by the addition of a water molecule. For sulfonate esters, hydrolysis can be a significant degradation pathway, with the rate being highly dependent on pH and temperature. mdpi.com While this compound is a salt and not an ester, the sulfonic acid group itself is generally stable to hydrolysis under typical environmental conditions. However, under more extreme pH or temperature conditions, hydrolysis could potentially occur, although it is generally considered a slow process for aromatic sulfonates compared to microbial degradation.
Environmental Fate and Transport Studies in Aquatic and Terrestrial Systems
The environmental fate and transport of this compound are governed by its physical and chemical properties and its interactions with soil, sediment, and water.
Aquatic Systems: In aquatic environments, the compound is expected to be soluble in water due to its ionic nature. Its fate will be influenced by a combination of biodegradation, photolysis, and sorption to suspended particles and sediments. The degradation half-life can be relatively short in the presence of adapted microbial communities. nih.gov The biotransformation of 1-naphthalenesulfonic acid by the green alga Scenedesmus obliquus has been observed, leading to the formation of 1-hydroxy-2-naphthalenesulfonic acid, indicating that algae can also play a role in the transformation of these compounds in aquatic systems. nih.gov
Terrestrial Systems: In soil, the primary processes affecting the fate of this compound are sorption, degradation, and leaching.
Sorption: Naphthalenesulfonates can adsorb to soil particles, which affects their mobility and bioavailability. The extent of sorption is influenced by soil properties such as organic matter content, clay content, and pH. nih.govnih.gov Studies on naphthalene have shown that its sorption is greater in soils with higher organic matter content. nih.gov Desorption tests on soil artificially contaminated with naphthalenesulfonate compounds have been conducted to understand their potential for release from contaminated soils. nih.gov
Mobility and Leaching: The mobility of a chemical in soil determines its potential to leach into groundwater. Compounds with low sorption coefficients and high water solubility are generally more mobile. mdpi.com The leaching potential of naphthalenesulfonates will depend on the specific soil characteristics and the amount of water moving through the soil profile. nih.govmdpi.com Given the water-soluble nature of this compound, it may have the potential for leaching in soils with low organic matter and high permeability. However, its sorption to soil organic matter and clay minerals can retard its movement.
Table 2: Factors Influencing the Environmental Fate of Naphthalenesulfonate Analogs
| Environmental Compartment | Key Process | Influencing Factors |
|---|---|---|
| Aquatic Systems | Biodegradation | Presence of adapted microbial populations, temperature, oxygen levels, nutrient availability. nih.gov |
| Photolysis | Sunlight intensity, water clarity, presence of dissolved organic matter. | |
| Sorption | Suspended sediment concentration, organic carbon content of sediment. | |
| Terrestrial Systems | Biodegradation | Soil microbial activity, moisture, temperature, pH, oxygen availability. frontiersin.org |
| Sorption/Desorption | Soil organic matter content, clay type and content, pH. nih.govnih.gov | |
| Leaching/Mobility | Sorption coefficient (Koc), water solubility, rainfall/irrigation patterns, soil texture and structure. mdpi.comnih.gov |
Future Research Directions and Innovation in Ammonium 7 Hydroxynaphthalenesulphonate Research
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of hydroxynaphthalenesulfonic acids, the precursors to Ammonium (B1175870) 7-hydroxynaphthalenesulphonate, often involves high temperatures and pressures, such as heating naphthalene-2,7-disulfonic acid with aqueous sodium hydroxide (B78521) at 230°C. chemicalbook.com These energy-intensive methods present significant opportunities for the development of more sustainable and efficient synthetic routes.
Future research will likely focus on several key areas:
Low-Temperature/Pressure Synthesis: Inspired by processes in other fields, new methods could emerge. For instance, a novel approach for synthesizing hydrated silica (B1680970) uses ammonium fluoride (B91410) as an activating agent to enable a low-temperature roasting process, effectively breaking down stable Si-O bonds. nih.gov A similar concept could be explored for the sulfonation and hydroxylation of naphthalene (B1677914), where the ammonium salt itself or other catalysts could facilitate reactions under milder, more energy-efficient conditions.
Biocatalysis: The use of enzymes or whole-cell biocatalysts offers a green alternative to traditional chemical synthesis. Research into engineered enzymes capable of regioselective sulfonation or hydroxylation of aromatic compounds could lead to highly specific and environmentally benign production pathways for 7-hydroxynaphthalene-2-sulfonic acid.
Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability. Developing a continuous process for the synthesis of Ammonium 7-hydroxynaphthalenesulphonate would represent a significant leap in manufacturing efficiency and consistency.
Exploration of Undiscovered Reactivity and Catalytic Potential
The reactivity of this compound is traditionally centered on its use as a coupling component in azo dye synthesis, where reactions occur at the 1-position. chemicalbook.com However, the molecule's rich functionality suggests a much broader and largely unexplored chemical potential.
Novel Functionalization: The hydroxyl and sulphonate groups, along with the aromatic naphthalene core, are ripe for novel chemical transformations beyond azo coupling. Research can explore etherification, esterification, and amination reactions at the hydroxyl group, or using the sulphonate group as a leaving group to introduce new functionalities.
Electrochemical Applications: The potential for this compound to be used in creating functional polymers is an exciting frontier. For example, related compounds like 4-amino-3-hydroxynaphthalene sulfonic acid can be electropolymerized to form a film on electrodes, creating sensors for detecting specific molecules. researchgate.net Similar research could be conducted on this compound to develop novel electrochemical sensors or electroactive materials.
Organocatalysis: The unique combination of acidic (sulfonic acid) and basic (ammonium) moieties, along with the hydroxyl group, could enable the molecule to act as an organocatalyst in various chemical reactions. Future studies could investigate its efficacy in promoting reactions such as condensation, esterification, or other acid-base catalyzed transformations.
Integration with Smart Materials and Responsive Systems
"Smart" materials, which can change their properties in response to external stimuli, are a major focus of modern materials science. nih.gov The inherent chemical features of this compound make it an excellent candidate for incorporation into such systems.
pH-Responsive Hydrogels: The sulfonic acid group is strongly acidic, making it highly sensitive to changes in pH. Polymers containing sulfonic acid groups are known to be key components in pH-responsive hydrogels. nih.gov By integrating this compound into a polymer backbone, researchers could create advanced hydrogels that swell or shrink at specific pH values, making them suitable for applications in drug delivery, biosensors, or soft robotics.
Photo-Responsive Materials: The naphthalene core is a chromophore that absorbs UV light. This property can be harnessed to create light-sensitive or photo-responsive materials. nih.gov Future work could involve designing polymers containing the 7-hydroxynaphthalenesulphonate moiety that undergo conformational changes, degradation, or cross-linking upon exposure to specific wavelengths of light, enabling the development of materials for photolithography or light-controlled release systems. nih.gov
Application of Machine Learning and Artificial Intelligence for Compound Design and Process Optimization
Process Optimization: The sulfonation process is complex, with multiple variables affecting product quality. researchgate.net Machine learning models can analyze real-time data from sensors in a chemical plant to predict outcomes and suggest optimal process parameters. intelecy.comjournaljamcs.com By feeding data on inputs like raw material flow rates, temperatures, and reagent concentrations, an AI model can fine-tune the reaction to maximize yield and purity while minimizing energy consumption and waste. researchgate.netintelecy.com
An interactive table below illustrates the typical input parameters that an ML model could use to optimize a sulfonation process.
| Process Parameter | Description | Example Value | Unit |
|---|---|---|---|
| Raw Material Feed | The quantity of the organic material (e.g., Naphthalene) being fed into the reactor. researchgate.net | 1000 | kg/hr |
| Sulfur Feed | The amount of sulfur used to generate SO₃ gas. researchgate.net | 300 | kg/hr |
| Air-to-Sulfur Ratio | The quantity of dry air injected into the sulfur oven. researchgate.net | 1500 | nm³/hr |
| Reaction Temperature | The temperature maintained within the sulfonation reactor. | 160 | °C |
| Molar Ratio | The molar ratio of the sulfonating agent to the organic raw material. researchgate.net | 1.1 | - |
| Reaction Time | The residence time of the materials within the reactor. | 2 | hours |
Accelerated Discovery and Synthesis Design: Beyond optimization, AI is a powerful tool for discovery. tuwien.at Machine learning models, particularly those based on transformer architectures similar to language models, can predict the outcomes of unknown chemical reactions and even propose novel, multi-step synthesis pathways. youtube.com This technology could be used to discover entirely new, more efficient methods for producing this compound or to design novel derivatives with enhanced properties for specific applications. mdpi.com
Q & A
Q. What are the optimal conditions for synthesizing ammonium 7-hydroxynaphthalenesulphonate, and how can purity be validated?
Methodological Answer:
- Synthesis : Use sulfonation of 7-hydroxynaphthalene with concentrated sulfuric acid, followed by neutralization with ammonium hydroxide. Monitor temperature (120–140°C) and reaction time (4–6 hours) to avoid over-sulfonation .
- Purification : Recrystallize from aqueous ethanol (1:2 v/v) and confirm purity via HPLC with UV detection (λ = 254 nm). Compare retention times with reference standards .
- Validation : Use elemental analysis (C, H, N, S) and FT-IR spectroscopy to confirm functional groups (e.g., sulfonate peak at 1180–1200 cm⁻¹) .
Q. How should researchers characterize the solubility and stability of this compound in aqueous systems?
Methodological Answer:
- Solubility : Prepare saturated solutions in deionized water at 25°C, filter, and quantify dissolved compound gravimetrically after evaporation. Adjust pH (2–10) to study ionic effects .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 30 days) and analyze via HPLC. Monitor hydrolysis byproducts (e.g., free 7-hydroxynaphthalene) .
Q. What spectroscopic techniques are most effective for structural confirmation of this compound?
Methodological Answer:
- NMR : Use ¹H and ¹³C NMR in D₂O to identify aromatic protons (δ 6.8–8.2 ppm) and sulfonate group integration. Compare with computational predictions (DFT) .
- Mass Spectrometry : Employ ESI-MS in negative ion mode to detect [M–NH₄]⁻ ions (m/z ≈ 263) and confirm molecular weight .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the compound’s reactivity in redox reactions?
Methodological Answer:
- Controlled Experiments : Design parallel reactions under inert (N₂) and aerobic conditions. Use cyclic voltammetry to identify redox potentials and isolate intermediates via column chromatography .
- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to correlate reaction conditions (pH, temperature) with product yields. Cross-validate with DFT calculations .
Q. What strategies are recommended for studying its degradation pathways in environmental matrices?
Methodological Answer:
- Photodegradation : Exclude UV light (λ > 300 nm) in solar simulators and analyze degradation products via LC-MS/MS. Quantify sulfate ions via ion chromatography .
- Microbial Degradation : Use soil slurry assays with LC-MS to track metabolite formation (e.g., hydroxylated derivatives). Compare with sterile controls .
Q. How can synergistic effects of this compound in catalytic systems be systematically evaluated?
Methodological Answer:
Q. What computational tools are suitable for modeling its interactions with biomolecules?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to proteins (e.g., serum albumin). Validate with fluorescence quenching assays .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonding and hydrophobic interactions .
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies in reported pKa values for the sulfonate group?
Methodological Answer:
- Standardization : Measure pKa via potentiometric titration in 0.1 M KCl at 25°C. Cross-check with UV-Vis spectroscopy at varying pH .
- Meta-Analysis : Compare literature data while accounting for solvent polarity and ionic strength differences. Use statistical tools (e.g., Grubbs’ test) to identify outliers .
Q. What protocols ensure reliable quantification in complex matrices (e.g., biological fluids)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
